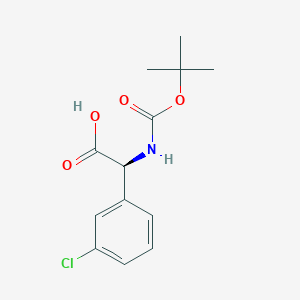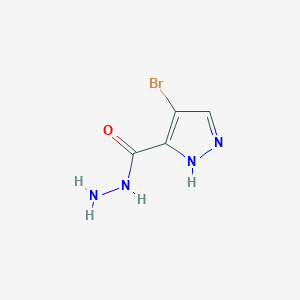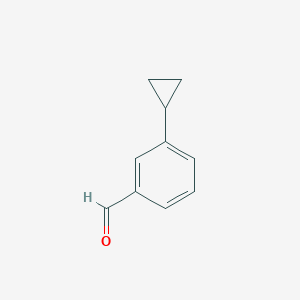![molecular formula C12H17NO2 B1278151 [3-(Morpholinomethyl)phenyl]methanol CAS No. 91271-64-6](/img/structure/B1278151.png)
[3-(Morpholinomethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Morpholinomethyl)phenyl]methanol” is a chemical compound with the molecular formula C12H17NO2 . It has an average mass of 207.269 Da and a mono-isotopic mass of 207.125931 Da .
Synthesis Analysis
The synthesis of “[3-(Morpholinomethyl)phenyl]methanol” and its derivatives has been reported in the literature . For instance, a study reports the synthesis and in vitro biological assessment of two sets of 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans as potential anticancer agents . Another review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “[3-(Morpholinomethyl)phenyl]methanol” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider and PubChem .Applications De Recherche Scientifique
1. Methanol in Energy and Fuel Applications
Methanol, often derived from hydrogen and carbon monoxide, serves as a foundational chemical in various energy applications. It's a clean-burning fuel that reduces emissions when used in internal combustion engines. Methanol's potential as a peaking fuel in coal gasification combined cycle power stations, specifically in integrated gasification combined cycle (IGCC) setups, has been noted. This application leverages methanol produced from CO-rich gas during low power demand periods and utilizes it as auxiliary fuel in combined-cycle gas turbines during peak power demand periods (Cybulski, 1994).
2. Methanol in Hydrogen Production
Hydrogen, a clean and efficient energy carrier, can be produced from methanol through various reforming processes. These include steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The development of novel reactor technologies and catalysts, such as copper-based catalysts with enhanced activity and selectivity towards CO2, is crucial for efficient hydrogen production from methanol. These innovations aim to overcome challenges like catalyst deactivation and low stability (García et al., 2021).
3. Methanol as a Chemical Marker in Power Transformers
Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil can indicate the degradation of insulating paper, aiding in the maintenance and longevity of these critical components in electrical power systems (Jalbert et al., 2019).
4. Methanol in Chemical Synthesis and Industry
Methanol serves as a key intermediate in various chemical synthesis processes. For instance, it's involved in the synthesis of dimethyl ether (DME), a clean fuel and valuable chemical. The dehydration of methanol to produce DME is facilitated by various catalysts, highlighting methanol's role in bridging renewable resources with chemical production (Bateni & Able, 2018).
Safety And Hazards
“[3-(Morpholinomethyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,14H,4-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSCOCJCNMSXOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428142 |
Source


|
| Record name | [3-(morpholinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Morpholinomethyl)phenyl]methanol | |
CAS RN |
91271-64-6 |
Source


|
| Record name | [3-(morpholinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)



![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)






